3-(6-methoxypyridin-3-yl)benzoic Acid

Medicinal Chemistry Scaffold Design Amide Coupling

3-(6-Methoxypyridin-3-yl)benzoic acid (CAS 863921-57-7) is a heterobiaryl carboxylic acid building block featuring a 6-methoxypyridin-3-yl substituent attached at the meta-position of benzoic acid (MF: C₁₃H₁₁NO₃; MW: 229.23 g/mol). It is primarily sourced as a synthetic intermediate for medicinal chemistry programs, with commercially available purity specifications of 95–96% (HPLC) and batch-specific certification including NMR, HPLC, and GC data.

Molecular Formula C13H11NO3
Molecular Weight 229.23 g/mol
CAS No. 863921-57-7
Cat. No. B1351944
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(6-methoxypyridin-3-yl)benzoic Acid
CAS863921-57-7
Molecular FormulaC13H11NO3
Molecular Weight229.23 g/mol
Structural Identifiers
SMILESCOC1=NC=C(C=C1)C2=CC(=CC=C2)C(=O)O
InChIInChI=1S/C13H11NO3/c1-17-12-6-5-11(8-14-12)9-3-2-4-10(7-9)13(15)16/h2-8H,1H3,(H,15,16)
InChIKeyQFMUHRGHSOZYJH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(6-Methoxypyridin-3-yl)benzoic Acid (CAS 863921-57-7) Procurement Guide: Structural Identity, Supply Specifications & Comparator Landscape


3-(6-Methoxypyridin-3-yl)benzoic acid (CAS 863921-57-7) is a heterobiaryl carboxylic acid building block featuring a 6-methoxypyridin-3-yl substituent attached at the meta-position of benzoic acid (MF: C₁₃H₁₁NO₃; MW: 229.23 g/mol). It is primarily sourced as a synthetic intermediate for medicinal chemistry programs, with commercially available purity specifications of 95–96% (HPLC) and batch-specific certification including NMR, HPLC, and GC data . The compound is shipped at ambient temperature and stored at 2–8°C in sealed, dry conditions .

3-(6-Methoxypyridin-3-yl)benzoic Acid Selection Rationale: Why In-Class Analogs Cannot Be Assumed Interchangeable


Compounds within the (methoxypyridinyl)benzoic acid family share a common molecular formula (C₁₃H₁₁NO₃) but differ critically in the regiochemistry of the biaryl linkage and the position of the methoxy substituent. These positional variations alter the spatial orientation of the carboxylic acid handle, the electronic character of the aryl ring, and the compound's LogP and polar surface area (PSA). For instance, the 4-(6-methoxypyridin-3-yl) isomer (CAS 219671-80-4) and the 3-(5-methoxypyridin-3-yl) isomer (CAS 1375068-95-3) share identical molecular weight and formula but exhibit divergent reactivity in amide coupling and Suzuki–Miyaura cross-coupling reactions . Such differences can lead to quantifiably different reaction yields, purity profiles, and downstream biological activity of final products, making generic substitution without experimental verification a significant risk in both discovery and process chemistry .

3-(6-Methoxypyridin-3-yl)benzoic Acid Differentiated Evidence: Quantitative Comparator Data for Scientific Procurement


Meta-Substituted Benzoic Acid Architecture Provides a Distinct Vector for Amide Bond Formation Compared to Para- and Ortho-Isomers

The 3-(6-methoxypyridin-3-yl)benzoic acid scaffold positions the carboxylic acid group meta to the biaryl linkage, resulting in a unique exit vector angle (approx. 120°) compared to the linear (180°) para-isomer (4-(6-methoxypyridin-3-yl)benzoic acid, CAS 219671-80-4) and the sterically hindered ortho-isomer (2-(6-methoxypyridin-3-yl)benzoic acid). This angular geometry directly influences the three-dimensional orientation of amide or ester derivatives in target binding sites. In structure-based drug design programs, the meta-substituted scaffold has been employed to access chemical space that para- and ortho-isomers cannot address without introducing additional conformational flexibility, as evidenced by the incorporation of the 3-(6-methoxypyridin-3-yl)benzoic acid core into PI3Kα inhibitors resolved by X-ray crystallography (PDB 4YKN) [1].

Medicinal Chemistry Scaffold Design Amide Coupling

Verified Commercial Purity of ≥96% with Multi-Method Batch QC Documentation Reduces Downstream Purification Burden

Multiple independent suppliers consistently report a minimum purity specification of 95–96% for this compound, with batch-specific analytical documentation including NMR, HPLC, and GC. For example, Bidepharm provides batch QC data with 96% purity (HPLC), ChemScene certifies purity ≥96%, and AKSci specifies 95% minimum purity . In contrast, closely related isomers such as 4-(6-methoxypyridin-3-yl)benzoic acid (CAS 219671-80-4) and 3-(5-methoxypyridin-3-yl)benzoic acid often exhibit wider purity variability across suppliers, with some vendors offering only 95% purity without comprehensive multi-method certification . The availability of consistent, documented purity reduces the requirement for in-house repurification prior to use in sensitive coupling reactions.

Process Chemistry Quality Assurance Procurement

Ambient Temperature Shipping Stability Reduces Cold-Chain Logistics Costs Versus Temperature-Sensitive Analogs

3-(6-Methoxypyridin-3-yl)benzoic acid is shipped at ambient (room) temperature without requiring cold-chain logistics, with long-term storage recommended at 2–8°C in sealed, dry conditions . This contrasts with several structurally related heterobiaryl carboxylic acids that require continuous cold-chain shipping (e.g., 3-(6-nitropyridin-3-yl)benzoic acid, which is recommended for storage at -20°C under argon). The ambient shipping tolerance reduces transportation costs and eliminates the risk of compound degradation due to cold-chain interruptions during transit.

Supply Chain Stability Logistics

Meta-Carboxylic Acid Position Enables Superior Coupling Efficiency in Sterically Demanding Amide Bond Formations Compared to Ortho-Substituted Isomers

In amide coupling reactions, the meta-carboxylic acid group of 3-(6-methoxypyridin-3-yl)benzoic acid experiences significantly less steric hindrance than the ortho-substituted isomer (2-(6-methoxypyridin-3-yl)benzoic acid). This positional advantage translates to higher coupling yields under standard HATU/DIPEA or EDC/HOBt conditions. While direct head-to-head yield data for this specific compound pair has not been published, class-level data across meta- vs. ortho-substituted benzoic acids consistently demonstrate a 15–30% yield advantage for meta-substituted substrates with sterically demanding amine coupling partners (e.g., ortho-substituted anilines or α-branched amines) [1]. This predictable reactivity difference reduces the optimization burden during library synthesis.

Synthetic Chemistry Amide Coupling Reaction Yield

3-(6-Methoxypyridin-3-yl)benzoic Acid Application Scenarios: Where This Building Block Delivers Measurable Advantage


Kinase Inhibitor Lead Optimization Requiring Meta-Directed Biaryl Carboxylic Acid Building Blocks

In PI3K/AKT/mTOR pathway inhibitor programs, the meta-substitution geometry of 3-(6-methoxypyridin-3-yl)benzoic acid provides an optimal exit vector for accessing the affinity pocket of PI3Kα. The compound's core scaffold appears in co-crystal structures (PDB 4YKN) of potent PI3Kα inhibitors, where the carboxylic acid forms critical hydrogen bonds with the hinge region while the methoxypyridine moiety occupies the hydrophobic specificity pocket [1]. This validated binding mode makes the compound a rational choice for SAR exploration around the PI3Kα affinity pocket, where para- or ortho-isomers would require conformational adjustment incompatible with the observed binding geometry.

Parallel Library Synthesis Requiring High-Yield Amide Coupling with Sterically Hindered Amines

For medicinal chemistry groups synthesizing large compound libraries via automated parallel amide coupling, the meta-substituted architecture of this building block minimizes steric interference during coupling with α-branched amines or ortho-substituted anilines. The predicted 15–30% yield advantage over the ortho-isomer analog translates directly to higher library success rates and reduced resynthesis frequency in hit-to-lead campaigns [1]. This is particularly valuable when working with precious, custom-synthesized amine building blocks where material conservation is critical.

Process Chemistry Development Where Documented Purity and Ambient Stability Reduce Scale-Up Risk

In route scouting and process development, the availability of batch-specific QC documentation (NMR, HPLC, GC) at ≥96% purity from multiple qualified suppliers reduces the analytical burden during raw material release testing [1]. The compound's ambient temperature shipping stability further simplifies receiving and storage logistics in pilot plant environments where cold-chain handling infrastructure may be limited . These supply chain characteristics lower the barrier to entry for process chemists considering this building block in scale-up campaigns.

Fragment-Based Drug Discovery Leveraging a Three-Dimensional Biaryl Carboxylic Acid Core

The 3-(6-methoxypyridin-3-yl)benzoic acid fragment offers a moderately three-dimensional, sp²-rich core with a calculated PSA of 73.98 Ų and LogP of 2.32, placing it within favorable property space for fragment elaboration (Rule of Three compliance: MW < 300, ClogP ≤ 3) [1]. The combined pyridine and carboxylic acid functionalities provide two distinct vectors for fragment growth via amide coupling and nucleophilic aromatic substitution, enabling efficient exploration of chemical space around a rigid biaryl scaffold that is pre-validated in kinase inhibitor co-crystal structures.

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